molecular formula C16H13N3O4S B2456621 methyl 2-(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate CAS No. 896339-37-0

methyl 2-(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate

Cat. No. B2456621
CAS RN: 896339-37-0
M. Wt: 343.36
InChI Key: OWFGPCVCROTFOG-UHFFFAOYSA-N
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Description

“Methyl 2-(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate” is a chemical compound. It is related to the class of compounds known as thiazolopyrimidines .


Synthesis Analysis

The synthesis of related compounds, such as 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo pyrimidine, has been described . A common method for synthesizing thiazolopyrimidines involves three-component condensations of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes .


Molecular Structure Analysis

The structure of related compounds has been determined by one- and two-dimensional NMR and IR spectroscopy .


Chemical Reactions Analysis

Thiazolopyrimidines can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . The high selectivity of the intramolecular acylation of S-substituted 3,4-dihydropyrimidines at N3 is likely to be determined by stabilization of the product due to conjugation of the two endocyclic double bonds .

Scientific Research Applications

Mechanism of Action

Target of Action

Thiazolo[3,2-a]pyrimidines, a class of compounds to which this molecule belongs, have been consistently regarded as structural analogs of biogenic purine bases and can be considered as potential purine antagonists . This suggests that the compound may interact with biological targets that also interact with purine bases.

Mode of Action

The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and the biological target . This suggests that the compound may interact with its targets in a manner that is dependent on its specific structural features.

Biochemical Pathways

Thiazolo[3,2-a]pyrimidines have been associated with a wide range of biological activities, including anti-inflammatory, antihypertensive, antiviral, antioxidant, antitumor, anti-hiv, calcium channel blocking, acetylcholine esterase inhibitory, cdc25b phosphatase inhibitory, bcl-2 family proteins inhibitory, glutamate receptor antagonistic, and 5-ht2a receptor antagonistic activities . This suggests that the compound may affect multiple biochemical pathways related to these biological activities.

Result of Action

Some thiazolo[3,2-a]pyrimidine derivatives have shown significant antibacterial and antitubercular activities . This suggests that the compound may have similar effects at the molecular and cellular levels.

Action Environment

The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets . This suggests that the compound’s action may be influenced by the specific environment in which it is used.

Future Directions

Thiazolopyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .

properties

IUPAC Name

methyl 2-[(2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S/c1-9-8-19-14(21)11(7-17-16(19)24-9)13(20)18-12-6-4-3-5-10(12)15(22)23-2/h3-8H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFGPCVCROTFOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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